molecular formula C13H9NO4 B6388914 3-(3,4-Methylenedioxyphenyl)picolinic acid CAS No. 169745-91-9

3-(3,4-Methylenedioxyphenyl)picolinic acid

Cat. No.: B6388914
CAS No.: 169745-91-9
M. Wt: 243.21 g/mol
InChI Key: QOSDHXQRYIBINO-UHFFFAOYSA-N
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Description

3-(3,4-Methylenedioxyphenyl)picolinic acid is an organic compound that features a methylenedioxyphenyl group attached to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Methylenedioxyphenyl)picolinic acid typically involves the reaction of 3,4-methylenedioxybenzaldehyde with picolinic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylenedioxyphenyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

3-(3,4-Methylenedioxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-Methylenedioxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses.

Comparison with Similar Compounds

  • 3-(3,4-Methylenedioxyphenyl)propionic acid
  • 3,4-Methylenedioxycinnamic acid
  • 3,4-Methylenedioxydihydrocinnamic acid

Comparison: 3-(3,4-Methylenedioxyphenyl)picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)12-9(2-1-5-14-12)8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDHXQRYIBINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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